Diyttrium trisulphate

Description

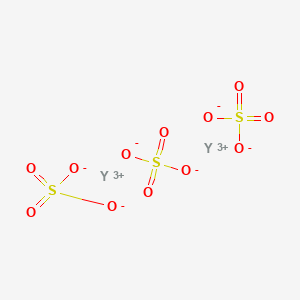

Structure

2D Structure

Properties

CAS No. |

13510-71-9 |

|---|---|

Molecular Formula |

Y2(SO4)3 O12S3Y2 |

Molecular Weight |

466 g/mol |

IUPAC Name |

yttrium(3+);trisulfate |

InChI |

InChI=1S/3H2O4S.2Y/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 |

InChI Key |

RTAYJOCWVUTQHB-UHFFFAOYSA-H |

SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Y+3].[Y+3] |

Other CAS No. |

13510-71-9 |

Pictograms |

Irritant |

Synonyms |

diyttrium trisulphate |

Origin of Product |

United States |

Synthetic Methodologies for Diyttrium Trisulphate and Its Derivatives

Solution-Based Synthesis Approaches

Solution-based methods are the most common routes for the synthesis of yttrium sulfate (B86663), typically yielding its hydrated form, yttrium sulfate octahydrate (Y₂(SO₄)₃·8H₂O). These techniques rely on the dissolution of yttrium-containing precursors in an aqueous medium, followed by precipitation or crystallization of the sulfate salt.

Crystallization from Aqueous Solutions

The most straightforward method for preparing yttrium sulfate is the crystallization from an aqueous solution. This technique involves the reaction of a yttrium precursor with sulfuric acid, followed by the controlled evaporation of the solvent to induce crystallization.

Common yttrium precursors for this method include yttrium oxide (Y₂O₃), yttrium hydroxide (B78521) (Y(OH)₃), or yttrium carbonate (Y₂(CO₃)₃). shimico.com The general chemical reaction involves dissolving the precursor in a stoichiometric amount of sulfuric acid to form an aqueous yttrium sulfate solution. For instance, the reaction with yttrium hydroxide is as follows:

2 Y(OH)₃ + 3 H₂SO₄ → Y₂(SO₄)₃ + 6 H₂O shimico.com

Following the complete dissolution of the precursor, the resulting solution is gently heated to evaporate the water. This increases the concentration of yttrium sulfate, leading to a supersaturated solution from which crystals of yttrium sulfate octahydrate (Y₂(SO₄)₃·8H₂O) precipitate upon cooling. researchgate.net The solubility of yttrium sulfate in water decreases as the temperature rises, which is a key factor in controlling the crystallization process. mdpi.com The resulting crystals can then be isolated by filtration and dried. This method is particularly useful for producing the octahydrate form of the compound. funcmater.com

Antisolvent Crystallization Techniques

Antisolvent crystallization is a technique used to precipitate a solute from a solution by adding a second solvent, known as an antisolvent, in which the solute is insoluble. This method is effective for recovering yttrium sulfate from aqueous solutions, as it significantly reduces its solubility.

Short-chain primary alcohols, such as methanol (B129727), ethanol (B145695), and 1-propanol (B7761284), are effective antisolvents for the crystallization of yttrium sulfate from aqueous solutions. researchgate.net The addition of these alcohols to an aqueous solution of yttrium sulfate decreases the dielectric constant of the solvent mixture, which in turn reduces the solubility of the ionic salt and induces precipitation. researchgate.net

Experimental studies have shown that all three alcohols can reduce the solubility of yttrium sulfate by over 99%. researchgate.net The effectiveness of the alcohol as an antisolvent is related to its alkyl chain length and its ability to interact with water molecules through hydrogen bonding, effectively dehydrating the yttrium ions. researchgate.net

Research comparing these alcohols found that ethanol and 1-propanol exhibited a more pronounced effect on reducing yttrium sulfate solubility compared to methanol at similar molar concentrations. researchgate.net This difference is attributed to the varying dielectric constants of the alcohols and their abilities to disrupt the hydration shell of the yttrium ions. researchgate.net The solid phase recovered from these processes is consistently identified as yttrium sulfate octahydrate (Y₂(SO₄)₃·8H₂O). researchgate.net

| Alcohol Concentration (mol/kg) | Solubility in Methanol (mmol/kg) | Solubility in Ethanol (mmol/kg) | Solubility in 1-Propanol (mmol/kg) |

|---|---|---|---|

| 0 | 120 | 120 | 120 |

| 2 | - | - | ~10 |

| 4 | ~4 | ~1 | ~1 |

| 6 | - | ~0.5 | ~0.5 |

| 8 | ~4 | 0.43 | 0.46 |

Note: The data in this table is approximated from graphical representations in the cited source. researchgate.net

Thermodynamic modeling is a crucial tool for understanding and optimizing the antisolvent crystallization process. Software such as OLI Studio, which employs the Mixed Solvent Electrolyte (MSE) framework, can be used to simulate the phase equilibria of yttrium sulfate in water-alcohol systems. researchgate.net

These models calculate the solubility of yttrium sulfate as a function of the antisolvent concentration and can predict the solid phases that will form under different conditions. researchgate.net Simulations can generate ternary phase diagrams for Y₂(SO₄)₃-H₂O-alcohol systems, which illustrate the boundaries between undersaturated and saturated regions, and indicate the expected solid phases (e.g., Y₂(SO₄)₃·8H₂O or anhydrous Y₂(SO₄)₃). researchgate.net

While these simulations provide valuable insights for process design and optimization, experimental validation is essential, as discrepancies between simulated and experimental data can arise. researchgate.net For instance, initial thermodynamic models may be refined by incorporating new experimental data to improve the accuracy of the predictions. researchgate.net The modeling helps in minimizing the number of experiments required and provides a deeper understanding of the system's behavior under conditions that may be difficult to study experimentally. researchgate.net

Homogeneous Precipitation Methods

Homogeneous precipitation is a technique where the precipitating agent is generated in-situ through a slow chemical reaction, leading to the formation of uniform and well-defined particles. For yttrium compounds, this is often achieved using urea (B33335) (CO(NH₂)₂), which slowly decomposes in hot aqueous solutions to generate hydroxide ions.

While direct homogeneous precipitation of yttrium sulfate is not a common one-step method, it is a crucial route for synthesizing highly uniform yttrium-containing precursors, which are then converted to yttrium sulfate. The process typically involves:

Preparation of the Precursor: An aqueous solution containing yttrium ions (from a soluble salt like yttrium nitrate (B79036) or chloride) and sulfate ions is heated in the presence of urea. The thermal decomposition of urea gradually increases the pH of the solution, leading to the slow and uniform precipitation of a basic yttrium sulfate or yttrium hydroxide precursor. funcmater.com The morphology of the resulting precursor particles can be controlled by adjusting parameters such as the ratio of urea to yttrium ions and the reaction time. funcmater.com

Conversion to Yttrium Sulfate: The precipitated precursor is then isolated, washed, and subsequently dissolved in sulfuric acid. By controlling the stoichiometry and evaporating the solution, pure crystals of yttrium sulfate octahydrate can be obtained, as described in the aqueous crystallization method.

This two-step approach allows for greater control over the particle size and morphology of the final yttrium sulfate product compared to direct precipitation methods.

Solid-State and Hydrothermal Synthesis Routes

Solid-state and hydrothermal methods offer alternative pathways to synthesize yttrium sulfate and its derivatives, often yielding anhydrous forms or complex double salts.

Solid-State Synthesis: This method involves the reaction of solid precursors at elevated temperatures. A plausible route for the synthesis of anhydrous yttrium sulfate involves the reaction of yttrium oxide (Y₂O₃) with a sulfating agent like ammonium (B1175870) sulfate ((NH₄)₂SO₄). The mixture of the solid reactants is ground together and heated. The ammonium sulfate decomposes at high temperatures, releasing ammonia, water, and sulfur trioxide, with the latter reacting with the yttrium oxide to form yttrium sulfate. This method is advantageous for producing the anhydrous form of the salt directly.

Hydrothermal Synthesis: This technique involves carrying out chemical reactions in aqueous solutions at temperatures above the boiling point of water, in a sealed vessel called an autoclave. This method has been successfully employed to synthesize derivatives of yttrium sulfate, such as sodium yttrium sulfate monohydrate (NaY(SO₄)₂·H₂O). researchgate.net

In a typical procedure for the synthesis of NaY(SO₄)₂·H₂O, sodium sulfate (Na₂SO₄) and yttrium sulfate octahydrate (Y₂(SO₄)₃·8H₂O) are mixed in demineralized water and heated in a Teflon-lined autoclave. researchgate.net

| Parameter | Value |

|---|---|

| Reactants | Na₂SO₄ and Y₂(SO₄)₃·8H₂O |

| Solvent | Demineralized Water |

| Temperature | 190 °C |

| Vessel | Teflon-lined Autoclave |

| Cooling Rate | 5 °C per hour |

Data sourced from Schleid, et al. researchgate.net

This process, followed by slow cooling, can yield single crystals of the double sulfate. researchgate.net The anhydrous form, NaY(SO₄)₂, can subsequently be obtained by heating the monohydrate to a temperature above 180 °C. researchgate.net Hydrothermal synthesis provides excellent control over the crystallization process, often resulting in high-purity, well-defined crystalline products.

Preparation from Metal Oxides, Hydroxides, and Carbonates

The synthesis of diyttrium trisulphate can be readily achieved through the reaction of yttrium oxide (Y₂O₃), yttrium hydroxide (Y(OH)₃), or yttrium carbonate (Y₂(CO₃)₃) with sulfuric acid (H₂SO₄) wikipedia.org. These reactions are straightforward acid-base or acid-carbonate reactions that yield the soluble yttrium sulfate salt and water, or water and carbon dioxide in the case of the carbonate.

A typical reaction is the dissolution of yttrium hydroxide in sulfuric acid, as represented by the following equation:

2 Y(OH)₃ + 3 H₂SO₄ → Y₂(SO₄)₃ + 6 H₂O

This method is advantageous due to the availability of the starting materials and the simplicity of the procedure. The resulting this compound is often obtained as a hydrate (B1144303), most commonly the octahydrate, Y₂(SO₄)₃·8H₂O thermofisher.com.

Hydrothermal Precipitation Techniques

Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under high temperature and pressure. While this technique is widely employed for the synthesis of yttrium oxide and yttrium hydroxide nanoparticles, its application for the direct precipitation of this compound is not extensively documented in scientific literature peerj.commdpi.comorientjchem.org.

Research into the behavior of rare earth element (REE) sulfates under hydrothermal conditions suggests that sulfate-rich fluids can effectively transport REEs at elevated temperatures and pressures geoscienceworld.orgresearchgate.netgeoscienceworld.org. This indicates that under certain hydrothermal conditions, the solubility of yttrium sulfate may increase, making direct precipitation challenging. The stability of REE-sulfate complexes in hydrothermal fluids is a key factor, with depressurization and cooling being identified as triggers for mineralization rather than controlled precipitation of the sulfate salt itself geoscienceworld.orgresearchgate.net. Therefore, while hydrothermal techniques are crucial in the broader context of yttrium geochemistry and materials science, they are not a conventional method for the direct synthesis of this compound powder.

This compound as a Precursor in Advanced Material Synthesis

This compound is a valuable precursor material for the synthesis of more complex and functional yttrium-based materials. Its utility lies in its solubility and its ability to be converted into other yttrium compounds with controlled morphologies and properties, which are essential for various technological applications.

Role in Nanostructured Yttrium Oxide Formation

One of the most significant applications of this compound is as a precursor for the synthesis of nanostructured yttrium oxide (Y₂O₃). The properties of yttrium oxide are highly dependent on the precursor and the synthesis conditions. The use of this compound allows for the formation of nanostructured hydrolysis products that can be subsequently calcined to produce yttrium oxide with a high specific surface area and controlled morphology.

Alkaline Hydrolysis Mechanisms

The formation of nanostructured yttrium oxide from a this compound precursor is typically achieved through alkaline hydrolysis. This process involves the controlled addition of a base, such as ammonium hydroxide, to an aqueous solution of this compound. The hydrolysis reaction leads to the precipitation of yttrium hydroxide or basic yttrium sulfate intermediates. These precursors are then subjected to a calcination step at elevated temperatures to yield yttrium oxide nanoparticles. The sol-gel method is one of the techniques used to carry out this alkaline hydrolysis, which can result in the formation of non-stoichiometric compounds that include counter-ions from the reactant salts within their structure.

Influence of Synthesis pH on Hydrolysis Products

The pH of the synthesis environment during alkaline hydrolysis plays a critical role in determining the morphological, thermal, and structural properties of the resulting hydrolysis products. Studies have shown that varying the pH can influence the composition and particle size of the precipitated yttrium compounds.

The nanostructured hydrolysis products formed from this compound have been observed to retain their morphology and size, and in some cases, increase their specific surface area upon annealing. This makes this compound a promising precursor for the synthesis of structured yttrium oxide with tailored properties for applications in ceramics, catalysis, and luminescence.

| Synthesis pH | Resulting Hydrolysis Product | Post-Annealing Morphology |

| Varied Alkaline pH | Non-stoichiometric compounds with occluded counter-ions | Retained morphology and size |

Precursor for Luminescent Garnet Phosphors

Yttrium-based garnet phosphors, such as cerium-doped yttrium aluminum garnet (YAG:Ce), are crucial materials in solid-state lighting, particularly for white light-emitting diodes (LEDs) tandfonline.com. The synthesis of these phosphors typically involves the high-temperature solid-state reaction of precursor materials containing yttrium and aluminum.

Crystallographic and Structural Elucidation of Diyttrium Trisulphate Systems

Fundamental Crystal Structures of Diyttrium Trisulphate Anhydrates and Hydrates

The arrangement of atoms in the crystal lattice of this compound varies significantly between its anhydrous and hydrated states, leading to distinct structural frameworks.

Anhydrous this compound has been identified to exist in at least two polymorphic forms: rhombohedral and orthorhombic. researchgate.netacs.org The rhombohedral form is a common phase observed upon dehydration of the octahydrate. kyoto-u.ac.jpnih.gov Structural analysis reveals a framework built from [YO₆] octahedra and sulphate tetrahedra that are interconnected at all vertices. researchgate.net This arrangement is analogous to the crystal structures of other rare-earth sulphates, such as Er₂(SO₄)₃. iaea.org The potential for different polymorphic structures highlights the complexity of the anhydrous system. The formation of a secondary orthorhombic phase has been noted in some studies, indicating that the precise crystal structure can be sensitive to the conditions of preparation and handling. acs.orgresearchgate.net

Table 3.1: Crystallographic Data for Anhydrous this compound Polymorphs

| Polymorph | Crystal System | Space Group | Reference |

| Rhombohedral | Rhombohedral | - | researchgate.netkyoto-u.ac.jpnih.gov |

| Orthorhombic | Orthorhombic | Pbcn | researchgate.net |

The most well-characterized hydrate (B1144303) of this compound is the octahydrate, Y₂(SO₄)₃·8H₂O. Its crystal structure is monoclinic and isostructural with other rare-earth sulphate octahydrates. The structure is distinguished by infinite layers parallel to the (101) plane. Within these layers, the trivalent yttrium cation (Y³⁺) is coordinated by eight oxygen atoms, forming a distorted square antiprism [YO₈]. Four of these oxygen atoms are from sulphate groups, and the other four are from water molecules. These layers are interconnected solely by a network of hydrogen bonds of medium strength.

The sulphate groups play a crucial role in linking the yttrium polyhedra within the layers. There are two symmetrically non-equivalent sulphate groups that differ in their bridging function. One sulphate group links to three Y³⁺ cations, while the other connects to only two Y³⁺ cations. This intricate arrangement of coordination polyhedra and hydrogen bonding defines the characteristic layered structure of this compound octahydrate.

Table 3.2: Structural Features of this compound Octahydrate

| Feature | Description |

| Crystal System | Monoclinic |

| Structure Type | Layered |

| Y³⁺ Coordination | 8-coordinate (distorted square antiprism) |

| Layer Composition | [Y(H₂O)₄(SO₄)₃/₂] repeating units |

| Inter-layer Bonding | Hydrogen bonds |

Advanced Diffraction and Spectroscopic Studies

Advanced analytical techniques, particularly X-ray diffraction, have been instrumental in refining the structural details and understanding the thermal behavior of this compound systems.

X-ray powder diffraction is a powerful tool for the phase identification and detailed structural analysis of polycrystalline materials like this compound.

Rietveld refinement is a computational method used to analyze XRPD data, allowing for the precise determination of crystallographic parameters. In the study of this compound, Rietveld refinement has been applied to high-temperature XRD patterns. researchgate.netkyoto-u.ac.jp This technique allows for the refinement of lattice parameters, such as the axial length and angle of the unit cell, as a function of temperature. kyoto-u.ac.jp By fitting the entire experimental diffraction pattern with a calculated profile based on a structural model, it is possible to obtain detailed information about the crystal structure, including atomic positions and site occupancies, even for multiphase samples. For instance, Rietveld analysis has been used to track the changes in the crystal structure of rhombohedral Y₂(SO₄)₃ during hydration and dehydration processes. kyoto-u.ac.jp

High-temperature X-ray diffraction (HT-XRD) is a critical technique for studying the structural transformations of materials as a function of temperature. For this compound, HT-XRD has been employed to investigate the dehydration of its hydrated forms and the phase transitions of the resulting anhydrates. researchgate.netacs.orgkyoto-u.ac.jpnih.gov

Studies have shown that upon heating, Y₂(SO₄)₃·8H₂O undergoes a multi-step dehydration process to form various lower hydrates and eventually the anhydrous rhombohedral Y₂(SO₄)₃. kyoto-u.ac.jpnih.gov HT-XRD allows for the in-situ monitoring of these transformations, revealing the temperature ranges at which different phases are stable. For example, the transition from hydrated forms to rhombohedral Y₂(SO₄)₃ has been observed at temperatures around 110-130°C under specific water vapor pressures. kyoto-u.ac.jpnih.gov Furthermore, HT-XRD has also been instrumental in identifying the formation of a secondary orthorhombic phase of anhydrous Y₂(SO₄)₃ at elevated temperatures, providing insights into the thermal stability and polymorphism of the compound. researchgate.netacs.org

Table 3.3: Summary of High-Temperature XRD Findings for this compound

| Temperature Range | Observed Phase Transformation | Reference |

| 50-110°C | Y₂(SO₄)₃·xH₂O (hydrated phase) | kyoto-u.ac.jpnih.gov |

| 110-130°C | Transition to rhombohedral Y₂(SO₄)₃ | kyoto-u.ac.jpnih.gov |

| >150°C | Formation of orthorhombic Y₂(SO₄)₃ | researchgate.net |

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic environment of a specific element within a material. While dedicated EXAFS studies on this compound are not extensively available in public literature, the technique is well-suited to elucidate the coordination and bonding characteristics of the yttrium and sulfur atoms in this compound.

An EXAFS experiment on this compound would involve tuning X-rays to the absorption edge of either yttrium (Y K-edge) or sulfur (S K-edge). The resulting absorption spectrum exhibits fine structure oscillations past the absorption edge. These oscillations arise from the interference between the outgoing photoelectron wave from the absorbing atom and the waves backscattered from neighboring atoms.

Analysis of the EXAFS spectrum can yield precise information about:

Coordination Number (CN): The number of nearest neighbor atoms surrounding the absorbing atom. For instance, at the Y K-edge, EXAFS could confirm the six-fold coordination of yttrium by oxygen atoms within the YO₆ octahedra.

Interatomic Distances (R): The distances between the absorbing atom and its neighbors. This would allow for the precise determination of Y-O and S-O bond lengths within the YO₆ octahedra and SO₄ tetrahedra, respectively.

Debye-Waller Factor (σ²): This factor provides a measure of the structural and thermal disorder in the system. It quantifies the mean square displacement of atoms from their equilibrium positions.

By fitting the experimental EXAFS data to theoretical models, a detailed picture of the local structure around the yttrium and sulfur atoms can be constructed. This would be particularly valuable for understanding any local distortions or changes in the coordination environment that might occur under different conditions, such as varying temperature or pressure. The element-specific nature of EXAFS allows for the independent characterization of the local environments of both the cation (Y³⁺) and the sulfate (B86663) anion (SO₄²⁻), providing a comprehensive understanding of the short-range order in this compound.

Pair Distribution Function (PDF) Analysis

Pair Distribution Function (PDF) analysis is a total scattering technique that provides information about the distribution of interatomic distances in a material, regardless of its crystallinity. It is a powerful tool for studying the local structure, including both short-range and medium-range order. While specific PDF studies on this compound are not readily found, the application of this technique would offer significant insights into its atomic arrangement.

The PDF is obtained by a Fourier transform of the total X-ray or neutron scattering data, which includes both the sharp Bragg peaks and the diffuse scattering components. The resulting function, G(r), represents the probability of finding two atoms separated by a distance r.

For this compound, PDF analysis could reveal:

Precise Bond Lengths: The positions of the peaks in the PDF correspond to specific interatomic distances. This would provide accurate values for Y-O, S-O, and O-O bond lengths within the YO₆ octahedra and SO₄ tetrahedra.

Local Coordination: The area under each peak is related to the coordination number for that specific atomic pair, offering a direct measure of the local coordination environment.

Structural Coherence: The attenuation of the PDF peaks with increasing r provides information about the degree of structural coherence. This can be used to study any local disorder or deviations from the average crystal structure.

Nanoscale Structure: PDF is particularly sensitive to the structure at the nanoscale and can be used to characterize any non-crystalline or disordered phases that may be present.

By comparing the experimental PDF with models based on the known crystal structure, it is possible to refine the structural parameters and identify subtle local distortions that may not be apparent from traditional crystallographic methods alone. This would be especially useful in studying the structural changes that accompany the negative thermal expansion in this compound.

Interplay of Crystal Structure and Thermal Expansion Phenomena

The thermal expansion behavior of a material is intrinsically linked to its crystal structure and the dynamics of its constituent atoms. In the case of this compound, a fascinating interplay between its atomic arrangement and thermal stimuli leads to the unusual phenomenon of negative thermal expansion.

Mechanisms of Negative Thermal Expansion

This compound exhibits significant negative thermal expansion (NTE), meaning it contracts upon heating over a certain temperature range. This counterintuitive behavior is not driven by changes in the primary bond lengths (Y-O and S-O), but rather by the flexibility of the crystal framework. The structure of anhydrous Y₂(SO₄)₃ consists of a three-dimensional framework of corner-sharing YO₆ octahedra and SO₄ tetrahedra. mpg.de

| Thermal Expansion Coefficient | Value at 500 °C (· 10⁻⁶ °C⁻¹) |

| αₐ | -7(3) |

| αₑ | -15(3) |

| αₒ | -22(2) |

| αᵥ | -44(2) |

Interpretations of Thermal Contraction via Polyhedra Rotation and Chain Dynamics

A more detailed examination of the crystal structure of this compound reveals how the specific arrangement of the polyhedra facilitates thermal contraction. The framework can be described in terms of interconnected branched chains of YO₆ octahedra and SO₄ tetrahedra. wikiwand.com

With increasing temperature, the SO₄ tetrahedra undergo significant rotation. mpg.de This rotation is not random but is a correlated motion that leads to a more compact packing of the polyhedral units. The small arrows in the accompanying diagram illustrate the rotational movements of the polyhedra and the resulting compression and extension of the branched chains. wikiwand.com

The changes in the branched chains with increasing temperature are a key aspect of the thermal contraction. As the SO₄ tetrahedra rotate, they effectively pull the interconnected YO₆ octahedra closer together, leading to a reduction in the unit cell volume. This dynamic process highlights the importance of the flexibility of the Y-O-S linkages in accommodating the thermal vibrations that drive the negative thermal expansion. The crystal structure of Y₂(SO₄)₃ is characterized as a framework composed of these corner-sharing SO₄ tetrahedra and YO₆ octahedra, and it is the cooperative motion within this framework that gives rise to the unusual thermal behavior. mpg.de

Reactivity and Complex Formation Chemistry of Diyttrium Trisulphate

Formation of Double Salts with Alkali Metals

Diyttrium trisulphate, Y₂(SO₄)₃, exhibits the ability to form double salts with alkali metal sulphates. These reactions result in the formation of two distinct types of double salts, represented by the general formulas MY(SO₄)₂ and M₃Y(SO₄)₃, where 'M' signifies an alkali metal such as sodium (Na), potassium (K), or caesium (Cs) wikipedia.org. The formation of these double salts occurs through the combination of the individual sulphates in specific stoichiometric ratios wikipedia.org.

The reaction to form the first type of double salt can be generalized as:

Y₂(SO₄)₃ + M₂SO₄ → 2 MY(SO₄)₂ wikipedia.org

The formation of the second type of double salt follows this general reaction:

Y₂(SO₄)₃ + 3 M₂SO₄ → 2 M₃Y(SO₄)₃ wikipedia.org

These double salts are distinct compounds with their own crystal structures and properties, differing from the simple constituent sulphates.

Hydration and Dehydration Behaviors for Thermochemical Applications

The hydration and dehydration characteristics of diyttiium trisulphate have garnered interest for their potential in thermochemical heat storage applications. This is due to the reversible nature of water absorption and desorption, which is accompanied by significant energy changes.

This compound can reversibly undergo changes in its hydration number, a key characteristic for its potential use in thermochemical heat storage acs.org. The hydrated form, typically yttrium(III) sulphate octahydrate (Y₂(SO₄)₃·8H₂O), can be dehydrated to lower hydrate (B1144303) forms or the anhydrous state upon heating wikipedia.orgresearchgate.net. This process is reversible, and the anhydrous or lower hydrate forms can reabsorb water to reform the higher hydrate.

Studies have shown that rhombohedral Y₂(SO₄)₃ can hydrate and dehydrate below 130°C with a relatively small thermal hysteresis of less than 50°C kyoto-u.ac.jpnih.gov. The change in the hydration number (x) in Y₂(SO₄)₃·xH₂O can be greater than 1, with a total mass change in hydration water content exceeding 10% on an anhydrous basis kyoto-u.ac.jpnih.gov. This reversible mass change is a crucial factor for a high gravimetric heat storage capacity acs.org. Isothermal thermogravimetric measurements have indicated that the hydration number 'x' is nonstoichiometric and dependent on the temperature, with higher hydration numbers observed at lower temperatures nih.gov.

Table 1: Reversible Hydration Behavior of this compound

| Property | Value | Reference |

|---|---|---|

| Temperature Range for Dehydration/Hydration | 30 - 200 °C | acs.orgnih.gov |

| Thermal Hysteresis | < 50 °C | acs.orgnih.gov |

| Maximum Reversible Mass Change (anhydrous basis) | > 10% | acs.orgnih.gov |

| Common Hydrated Form | Y₂(SO₄)₃·8H₂O | wikipedia.orgresearchgate.net |

The dehydration and hydration of diyttiium trisulphate are associated with significant enthalpy changes, making it a candidate for thermal energy storage. The dehydration process is endothermic, absorbing heat, while the hydration process is exothermic, releasing heat.

Differential scanning calorimetry (DSC) measurements have been used to quantify the heat absorbed during the dehydration of hydrated yttrium sulphate. For the dehydration of Y₂(SO₄)₃·xH₂O (where x is approximately 2), the amount of heat absorbed has been evaluated to be around 299 kJ kg⁻¹ acs.orgnih.gov. The dehydration process of Y₂(SO₄)₃·xH₂O exhibits multiple endothermic peaks, indicating a multi-step dehydration mechanism acs.orgnih.gov.

Table 2: Enthalpy of Dehydration for Hydrated this compound

| Hydrate | Enthalpy of Dehydration (kJ kg⁻¹) | Reference |

|---|---|---|

| Y₂(SO₄)₃·xH₂O (x ≈ 2) | 299 | acs.orgnih.gov |

Solution Chemistry and Aqueous Speciation

The behavior of diyttiium trisulphate in aqueous solutions is characterized by the formation of ion pairs and complexes between the yttrium(III) ions and sulphate ions.

In aqueous solutions, the yttrium(III) ion (Y³⁺) is hydrated, with studies indicating a coordination number of eight water molecules, forming the [Y(H₂O)₈]³⁺ aqua ion rsc.orgnih.govresearchgate.netresearchgate.net. In the presence of sulphate ions, ion pair and complex formation occurs. The formation of the YSO₄⁺ ion pair has been identified as a monodentate inner-sphere complex scispace.com. This means that the sulphate ion directly coordinates to the yttrium ion, displacing one of the water molecules from its primary hydration shell.

The stability of these yttrium-sulphate complexes increases with temperature researchgate.net. Research has provided stability constants for the monosulphato-complex of yttrium, which are essential for modeling the behavior of yttrium in sulphate-containing solutions geologyscience.ru.

In environments with high concentrations of sulphate, the speciation of yttrium is dominated by the formation of sulphate complexes. The presence of sulphate can increase the solubility of yttrium(III) under certain conditions researchgate.net. Molecular dynamics simulations and X-ray absorption spectroscopy have shown that yttrium(III) sulphate complexes become increasingly stable at elevated temperatures (≥200 °C) researchgate.net.

In addition to the monosulphato complex (Y(SO₄)⁺), the formation of the disulphato complex (Y(SO₄)₂⁻) has also been considered in thermodynamic models, particularly at higher sulphate concentrations and temperatures researchgate.net. The speciation of yttrium in such environments is crucial for understanding its transport and deposition in various geological and industrial processes researchgate.net.

Formation of Mixed Yttrium-Sulfate-Chloride Complexes

Recent research employing ab initio molecular dynamics (MD) simulations has shed light on the complex behavior of yttrium(III) in sulfate-chloride solutions at elevated temperatures and pressures. These studies are crucial for understanding the transport and deposition of yttrium in various geological and industrial settings.

Under hydrothermal conditions, specifically at temperatures of 350 °C and above, the formation of mixed yttrium-sulfate-chloride complexes has been suggested by MD simulations. americanelements.com These complex ions involve the yttrium cation simultaneously coordinated to both sulfate (B86663) and chloride ligands. The formation of such mixed-ligand complexes can significantly influence the solubility and transport characteristics of yttrium in hydrothermal fluids.

It is important to note that the direct experimental detection of these mixed complexes is challenging. Techniques such as in-situ X-ray absorption spectroscopy (XAS), while powerful for probing the local coordination environment of yttrium, have difficulty distinguishing between the presence of true mixed-ligand complexes and a simple mixture of separate yttrium-chloride and yttrium-sulfate complexes in solution. americanelements.com

The proposed formation of these complexes is a significant finding, as it adds a layer of complexity to the geochemical models of rare earth element mobility. The stability and stoichiometry of these mixed complexes are dependent on the temperature, pressure, and the relative concentrations of sulfate and chloride ions in the system.

| Parameter | Condition | Source |

|---|---|---|

| Temperature | ≥350 °C | americanelements.com |

| Pressure | Up to 800 bar | americanelements.com |

| Method of Prediction | Ab initio molecular dynamics (MD) simulations | americanelements.com |

Redox Sensitivity of Yttrium Solubility in Sulfate Systems

The solubility of yttrium in aqueous sulfate systems is intricately linked to the redox conditions of the environment. This sensitivity arises from the fact that the stability of the sulfate ion (SO₄²⁻) itself is redox-dependent. In environments with changing redox potentials, the concentration and stability of sulfate can be altered, which in turn directly impacts the complexation and solubility of yttrium(III).

Under oxidizing conditions, sulfur is stable in its highest oxidation state as sulfate. In such environments, yttrium can form stable aqueous complexes with sulfate, such as [Y(SO₄)]⁺ and [Y(SO₄)₂]⁻. The formation of these complexes can enhance the solubility of yttrium, facilitating its transport in aqueous fluids.

However, if the redox conditions shift towards reducing, sulfate can be reduced to sulfide (B99878) (S²⁻). This destabilization of aqueous sulfate leads to a breakdown of the yttrium-sulfate complexes. The consequence of this is a rapid decrease in the solubility of yttrium, which can trigger the precipitation of yttrium-bearing minerals. americanelements.com This redox-controlled precipitation is a key mechanism for the deposition of yttrium in certain ore-forming systems.

The redox sensitivity of yttrium solubility in sulfate systems has significant implications for the understanding of rare earth element geochemistry and the formation of mineral deposits.

| Redox Condition | Effect on Sulfate | Impact on Yttrium Solubility | Source |

|---|---|---|---|

| Oxidizing | Sulfate (SO₄²⁻) is stable | Enhanced solubility due to formation of stable yttrium-sulfate complexes | americanelements.com |

| Reducing | Sulfate is reduced to sulfide (S²⁻) | Decreased solubility leading to precipitation of yttrium minerals | americanelements.com |

Formation of Non-Stoichiometric Compounds

Non-stoichiometric compounds are chemical compounds that have an elemental composition with proportions that cannot be represented by integers. This deviation from a fixed, whole-number ratio of atoms is often due to defects in the crystal lattice.

Currently, there is a notable lack of specific research and documented evidence regarding the formation of non-stoichiometric compounds of this compound. The existing literature predominantly characterizes this compound with the ideal stoichiometric formula Y₂(SO₄)₃.

However, the concept of non-stoichiometry is well-established for many other inorganic compounds, particularly those of transition metals. These compounds can exhibit a range of compositions and their formation is typically associated with the presence of crystal defects such as:

Vacancies: The absence of an atom from its expected position in the crystal lattice.

Interstitial atoms: The presence of an atom in a site that is not normally occupied in the crystal structure.

Substitutional atoms: The replacement of an atom of one element with an atom of another element.

While there is no direct evidence for non-stoichiometric this compound, it is a theoretical possibility that could be explored in future research, particularly under extreme conditions of temperature, pressure, or in the presence of dopants.

| Defect Type | Description |

|---|---|

| Vacancy | An atom is missing from a regular lattice site. |

| Interstitial | An atom occupies a position between regular lattice sites. |

| Substitutional | A regular lattice site is occupied by a different type of atom. |

Computational and Theoretical Investigations of Diyttrium Trisulphate Systems

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the behavior of yttrium in sulfate-rich aqueous solutions. This method allows for the calculation of speciation and thermodynamic properties directly from first principles, providing a detailed picture of molecular interactions.

Researchers have employed ab initio MD simulations to investigate yttrium(III) speciation in sulfate (B86663) and sulfate-chloride solutions at temperatures up to 500 °C and pressures up to 800 bar. researchgate.netpublications.csiro.au These simulations, complemented by in situ X-ray Absorption Spectroscopy (XAS), reveal that yttrium(III) sulfate complexes form and their stability increases with temperature (≥200 °C). researchgate.netpublications.csiro.au The simulations also indicate the formation of mixed yttrium-sulfate-chloride complexes at temperatures of 350 °C and higher. researchgate.netpublications.csiro.au

The thermodynamic properties of most rare-earth element (REE)-sulfate complexes have historically been derived from extrapolations of data at ambient temperatures. publications.csiro.augoldschmidtabstracts.info Ab initio MD simulations provide a more direct method for obtaining this data under hydrothermal conditions. publications.csiro.augoldschmidtabstracts.info The formation constants for yttrium(III) mono- and di-sulfate complexes, derived using thermodynamic integration from MD simulations, show trends that are parallel to those determined experimentally for other rare earths like Neodymium (Nd), Samarium (Sm), and Erbium (Er) up to 250 °C. researchgate.netpublications.csiro.au These calculated constants have been used to refine Helgeson-Kirkham-Flowers equation-of-state parameters, enabling the calculation of formation constants for Y(SO₄)⁺ and Y(SO₄)₂⁻ over a wide range of temperatures and pressures. researchgate.net

Table 1: Predicted Yttrium-Sulfate Species and Conditions

| Species | Temperature | Pressure | Method | Key Finding |

|---|---|---|---|---|

| Y(SO₄)⁺ | ≥200 °C | Up to 800 bar | Ab initio MD, XAS | Increased stability with temperature |

| Y(SO₄)₂⁻ | ≥200 °C | Up to 800 bar | Ab initio MD, XAS | Increased stability with temperature |

Ab initio MD simulations have provided critical insights into the coordination chemistry of yttrium and sulfate ions. The simulations show that yttrium(III) forms complexes with sulfate that exhibit both monodentate and bidentate coordination structures across a temperature range of 200 °C to 500 °C. goldschmidtabstracts.info In a monodentate complex, the sulfate ion binds to the yttrium ion through one of its oxygen atoms. In a bidentate complex, it binds through two oxygen atoms. researchgate.net The existence of these two distinct structures, with different Y(III)-S distances, is a key finding from these computational studies. researchgate.netpublications.csiro.au

Further studies combining pair distribution function (PDF) analyses with ab initio MD and density functional theory models confirm that the YSO₄⁺ ion pair forms a monodentate inner-sphere complex in high-sulfate aqueous solutions. acs.orgnih.gov This structural information is vital for accurately modeling the behavior of yttrium in environments such as acid mine drainage, where it can be retained by aluminum hydroxysulfate precipitates. acs.orgnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of yttrium sulfate, DFT has been applied in conjunction with ab initio MD to model the yttrium sulfate solution, confirming that the YSO₄⁺ ion pair forms a monodentate inner-sphere complex. acs.orgscispace.comscispace.com

DFT calculations have also been used to analyze the structural units and electronic properties of yttrium oxysulfate (Y₂O₂SO₄), a decomposition product of diyttrium trisulphate. researchgate.net These calculations help differentiate the nature of oxygen-sulfur and oxygen-yttrium bonds based on partial density of states. researchgate.net According to these electronic band structure calculations, yttrium oxysulfate is a dielectric material. researchgate.net

Thermodynamic Modeling and Simulation

Thermodynamic modeling is essential for predicting the behavior of this compound in various aqueous systems, which is crucial for hydrometallurgical processes and geochemical understanding. researchgate.net Models like the Mixed-Solvent Electrolyte (MSE) model are used to describe the interactions of rare-earth elements with sulfate over wide concentration and temperature ranges. researchgate.net Such models have been developed and refined by fitting parameters to experimental solubility data for REE sulfates. researchgate.net These predictive tools are valuable for industries aiming to separate and recover rare-earth elements. dntb.gov.uaazimilab.ca

Quantum Chemical Approaches for Material Property Prediction

Quantum chemical methods are instrumental in predicting the fundamental properties of materials. For instance, DFT calculations have been used to determine the electronic and vibrational properties of yttrium oxysulfate (Y₂O₂SO₄). researchgate.net By calculating the electronic band structure and the partial density of states, researchers can classify materials (e.g., as a dielectric) and understand the nature of the chemical bonds within the crystal structure. researchgate.net The vibrational modes of the sulfate ions and the [Y₂O₂²⁺] chains were also obtained theoretically and corroborated with experimental Infrared and Raman spectra. researchgate.net These fundamental predictions are the first step toward designing new materials with specific electronic or optical properties.

Advanced Functional Material Applications Derived from Diyttrium Trisulphate

Luminescent Materials and Phosphors

The development of highly efficient and stable luminescent materials is crucial for advancements in solid-state lighting and display technologies. Diyttrium trisulphate has emerged as a promising host material for phosphors, particularly those exhibiting anti-thermal quenching properties, which is a significant challenge for high-power light-emitting diodes (LEDs).

Design and Synthesis of Anti-Thermal Quenching Phosphors

A significant challenge in the application of phosphors in high-power LEDs is the thermal quenching of luminescence, where the emission intensity decreases with increasing temperature. A novel approach to overcome this is the design of phosphors with anti-thermal quenching properties, where the luminescence is maintained or even enhanced at elevated temperatures.

One notable example is the synthesis of Europium-doped this compound, (Y₁₋ₓEuₓ)₂(SO₄)₃, phosphors. These materials have been successfully synthesized through a crystallization from aqueous solutions method. The design principle behind their anti-thermal quenching behavior is the unique crystal structure of this compound, which consists of a framework of corner-sharing SO₄ tetrahedra and YO₆ octahedra. This structure exhibits giant negative thermal expansion, meaning the crystal lattice contracts in all directions upon heating.

The synthesis of these phosphors typically involves the following steps:

Dissolving high-purity Y₂O₃ and Eu₂O₃ in sulfuric acid to form a solution of the respective sulfates.

Slow evaporation of the solution to promote the crystallization of (Y₁₋ₓEuₓ)₂(SO₄)₃ solid solutions.

The resulting crystals are then collected, washed, and dried.

The photoluminescence intensity of these Eu³⁺-doped this compound phosphors has been observed to increase significantly with temperature, reaching up to 1.8 times the initial intensity at 500 °C mdpi.comrsc.org.

While Europium is a well-studied dopant, research into other lanthanide dopants such as Terbium (Tb³⁺), Dysprosium (Dy³⁺), and Samarium (Sm³⁺) in the this compound host for anti-thermal quenching applications is an area of ongoing investigation. The synthesis methods for such doped phosphors would likely follow similar solution-based or solid-state reaction pathways. For instance, a solid-state reaction method would involve mixing stoichiometric amounts of the oxide or salt precursors of yttrium and the dopant lanthanide with a sulfur source, followed by high-temperature calcination.

Table 1: Synthesis Methods for Doped this compound Phosphors

| Synthesis Method | Description | Precursors | Typical Temperature |

| Crystallization from Solution | Dissolution of precursors in an appropriate solvent followed by slow evaporation to induce crystallization. | Y₂O₃, Eu₂O₃, H₂SO₄ | Room Temperature to mild heating |

| Solid-State Reaction | High-temperature reaction of solid precursors to form the desired compound. | Y₂(SO₄)₃, Eu₂(SO₄)₃ or respective oxides and a sulfating agent. | > 800 °C |

Thermal-Enhanced Energy Transfer Mechanisms in Doped Systems

The anti-thermal quenching of luminescence in doped this compound is primarily attributed to thermally enhanced energy transfer between the dopant ions. Several mechanisms can contribute to this phenomenon:

Phonon-Assisted Energy Transfer: In many phosphor systems, energy transfer processes are mediated by phonons, which are quantized lattice vibrations. As the temperature rises, the phonon population in the crystal lattice increases. This can facilitate phonon-assisted energy transfer between sensitizer (B1316253) and activator ions or between activator ions themselves. This process is particularly relevant when there is a slight energy mismatch between the emission of a donor ion and the absorption of an acceptor ion, with the energy difference being compensated by the absorption or emission of a phonon researchgate.net.

Table 2: Comparison of Thermal-Enhanced Energy Transfer Mechanisms

| Mechanism | Description | Key Factor |

| Negative Thermal Expansion | Host lattice contracts with increasing temperature, reducing the distance between luminescent centers. | Crystal structure of the host material. |

| Phonon-Assisted Energy Transfer | Lattice vibrations (phonons) assist in bridging the energy gap for non-resonant energy transfer. | Phonon energy of the host lattice. |

| Energy Migration | Excitation energy moves between dopant ions before radiative decay. | Dopant concentration and temperature. |

Catalysis Research

While yttrium and its compounds are known to have applications in catalysis, specific research detailing the role of this compound in petrochemical and specialty chemical synthesis is limited in the available scientific literature. The following sections describe the potential roles based on the catalytic activity of yttrium compounds in general.

Role in Petrochemical Catalysis

In the petrochemical industry, catalysts are essential for a wide range of processes, including hydrodesulfurization (HDS), which is the removal of sulfur from petroleum products wikipedia.orgresearchgate.net. Yttrium-containing catalysts are known to be effective in hydrotreating processes. While specific studies on this compound are not prominent, yttrium is often used as a promoter or as part of a mixed-oxide support for traditional HDS catalysts like cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfides. The addition of yttrium can enhance the catalytic activity and stability by modifying the catalyst's morphology and the dispersion of the active sulfide (B99878) phases.

It is plausible that this compound could be investigated as a catalyst precursor or support material in HDS. Upon sulfidation under HDS reaction conditions, it could transform into an active yttrium sulfide or oxysulfide phase that contributes to the catalytic cycle. However, detailed research in this specific area is not widely reported.

Applications in Specialty Chemical Synthesis

Yttrium salts have been demonstrated to be effective catalysts in various organic reactions for the synthesis of specialty chemicals. For instance, simple yttrium salts like yttrium chloride (YCl₃) have been shown to be highly active for the ring-opening copolymerization of epoxides and cyclic anhydrides to produce polyesters rsc.org. Yttrium triflate (Y(OTf)₃) has also been utilized as a catalyst for the chemoselective protection of carbonyl compounds organic-chemistry.org.

While these examples highlight the catalytic potential of yttrium compounds, there is currently a lack of specific studies in the accessible literature that focus on the application of this compound as a catalyst in specialty chemical synthesis. Future research may explore its utility in acid-catalyzed reactions, leveraging the Lewis acidity of the yttrium ion.

Energy Technologies and Applications

The application of this compound in energy technologies is an emerging area of research. While yttrium-containing materials are being explored for various energy storage and conversion devices, specific data on the use of this compound is not yet widely available. The following subsections discuss potential applications based on the properties of yttrium compounds.

Batteries: There is growing interest in developing new battery chemistries beyond lithium-ion. A patent for a rechargeable yttrium-ion battery has been filed, suggesting the potential for yttrium compounds to be used as active electrode materials. However, the specific yttrium compound is not detailed. Research into yttrium-doped materials as solid electrolytes for lithium-ion batteries is also underway, aiming to improve ionic conductivity and safety bioengineer.org. The potential use of this compound as a precursor for sulfide-based solid electrolytes or as an electrode material itself remains a subject for future investigation.

Fuel Cells: In the field of solid oxide fuel cells (SOFCs), yttria-stabilized zirconia (YSZ) is a commonly used electrolyte material. Yttrium oxide is used to stabilize the cubic phase of zirconia, which is highly conductive to oxygen ions at high temperatures. While this compound is not a conventional material for SOFCs, yttrium-doped materials are being investigated as potential new electrolyte or electrode components for low-temperature SOFCs northwestern.edursc.orgresearchgate.net.

Solar Cells: Yttrium-containing compounds have been explored to a limited extent in solar cell technology. For instance, yttrium-substituted titanium dioxide has been used as a photoanode in perovskite solar cells, showing an improvement in short-circuit current density rsc.org. However, there is no specific mention in the current literature of this compound being used in any component of solar cells.

Thermochemical Heat Storage Materials

Thermochemical heat storage (TCHS) is a promising technology for storing thermal energy with high energy density and minimal heat loss over long periods. The process relies on reversible chemical reactions to store and release heat. While specific research on the use of this compound for TCHS is not widely available, the investigation of other metal sulfates for this purpose provides a basis for considering its potential.

Metal sulfates, such as magnesium sulfate (B86663) (MgSO₄) and zinc sulfate (ZnSO₄), are studied for their potential in thermochemical heat storage through their hydration and dehydration reactions. e3s-conferences.orgresearchgate.net The general principle involves an endothermic dehydration process to store heat and an exothermic hydration process to release it.

For instance, magnesium sulfate heptahydrate (MgSO₄·7H₂O) can be dehydrated to a lower hydrate (B1144303) or anhydrous form by applying heat, typically from solar or industrial waste sources. tno.nl This stored chemical energy can be released later by reintroducing water vapor, which triggers an exothermic reaction, releasing heat for applications like space heating. e3s-conferences.orgrse-web.it

Table 1: Comparison of Metal Sulfates in Thermochemical Heat Storage

| Compound | Dehydration Temperature (°C) | Energy Storage Density (GJ/m³) | Notes |

| Magnesium Sulfate (MgSO₄) | 50-250 | ~2.8 | Studied for long-term seasonal storage. |

| Zinc Sulfate (ZnSO₄) | 42-100 | ~1.37 | Considered for low-temperature heat storage applications. researchgate.net |

| This compound (Y₂(SO₄)₃) | Data not available | Data not available | Potential for investigation based on the behavior of other metal sulfates. |

While the thermochemical properties of this compound have not been extensively characterized for heat storage applications, its potential could be an area for future research. Key factors for investigation would include its dehydration/hydration temperatures, reaction kinetics, energy storage density, and long-term stability over multiple cycles.

Potential in Solar Cells and Fuel Cells

Yttrium compounds have found applications in both solar cells and fuel cells, primarily in the form of oxides rather than sulfates. However, the role of yttrium in these technologies highlights the element's valuable electronic and structural properties, which could conceptually be extended to its sulfate form.

In the realm of solar cells , yttrium oxide (Y₂O₃) is investigated for its use in enhancing the efficiency and stability of various solar cell architectures. For example, yttrium oxide has been used to fabricate hollow films for passive radiative cooling, which can improve the performance of solar cells by reducing their operating temperature. mdpi.com While this compound is not directly used, metallic ions from sulfate solutions can be deposited for applications like solar cells and fuel cells, suggesting a possible precursor role for yttrium sulfate. americanelements.com

In fuel cell technology, yttrium is a critical component in yttria-stabilized zirconia (YSZ), which is a widely used solid electrolyte in solid oxide fuel cells (SOFCs). stanfordmaterials.comresearchgate.net YSZ exhibits high ionic conductivity, which is essential for the efficient operation of SOFCs. Yttrium doping in other perovskite materials is also being explored to enhance the performance of proton-conducting fuel cells (PCFCs). mdpi.com The primary function of yttrium in these applications is to stabilize the crystal structure of the ceramic electrolyte and create oxygen vacancies, thereby facilitating ion transport. While yttrium sulfate is not the material of choice for the electrolyte itself, it could potentially serve as a precursor in the synthesis of yttrium-containing oxides for fuel cell components.

Advanced Ceramic and Glass Science

This compound and its derivatives play a role in the formulation of advanced ceramics and specialty glasses, contributing to enhanced material properties.

Development of High-Performance Ceramics

While yttrium oxide (Y₂O₃) is the more direct and widely utilized yttrium compound in high-performance ceramics, the synthesis of high-purity yttria powders can involve sulfate precursors. Yttria is a key additive in various ceramic systems, where it serves multiple functions:

Sintering Additive: Yttria is used to facilitate the densification of ceramic powders at lower temperatures.

Stabilizer: It is famously used to stabilize the tetragonal phase of zirconia at room temperature, leading to the formation of yttria-stabilized zirconia (YSZ), a ceramic with excellent toughness, wear resistance, and ionic conductivity. chemdad.com

Table 2: Role of Yttrium Compounds in High-Performance Ceramics

| Ceramic Material | Yttrium Compound Used | Function of Yttrium | Key Properties of Ceramic |

| Yttria-Stabilized Zirconia (YSZ) | Yttrium Oxide (Y₂O₃) | Phase Stabilizer | High fracture toughness, ionic conductivity |

| Yttrium Aluminum Garnet (YAG) | Yttrium Oxide (Y₂O₃) from precursors | Component of the ceramic structure | Optical transparency, high strength |

| Silicon Nitride (Si₃N₄) | Yttrium Oxide (Y₂O₃) | Sintering Aid | High strength, thermal shock resistance |

Applications in Optical Glass Manufacturing

Yttrium compounds, particularly yttrium oxide, are incorporated into the formulation of specialty optical glasses to modify their physical and optical properties. The addition of yttria to glass compositions, such as in the yttria-alumina-silica (YAS) system, can lead to several beneficial effects:

Increased Refractive Index: Yttria-containing glasses exhibit a higher refractive index, which is a crucial parameter in the design of lenses and other optical components.

Enhanced Density: The density of the glass increases with higher yttria content.

Improved Mechanical Properties: The incorporation of yttrium can enhance the hardness and durability of the glass.

While yttrium sulfate is not a primary raw material for glass manufacturing, sulfates in general can be used in small quantities as refining agents to remove bubbles from the molten glass. researchgate.net The primary contribution of yttrium to the glass properties comes from the yttrium ions that become part of the glass network.

Environmental Science and Resource Recovery

This compound is relevant in the context of environmental science, particularly in the recovery of valuable rare earth elements from industrial waste streams.

Recovery of Rare Earth Elements from Acid Mine Drainage (AMD)

Acid mine drainage (AMD) is a significant environmental pollutant characterized by low pH and high concentrations of dissolved metals and sulfates. Interestingly, AMD can also be a potential secondary source of rare earth elements (REEs), including yttrium. stanfordmaterials.commdpi.com The recovery of these valuable elements from AMD is an area of active research, and processes involving sulfates are of particular interest.

Hydrometallurgical processes are often employed to recover REEs from aqueous solutions like AMD. One of the key steps in some of these processes is the precipitation of REEs as double sulfate salts. Research has demonstrated that yttrium can be recovered from strip liquors by double sulfate salt precipitation . americanelements.com In this method, a sulfate salt, such as sodium sulfate, is added to the solution containing the dissolved REEs, causing the precipitation of less soluble rare earth double sulfates.

This precipitation step allows for the separation and concentration of REEs from other dissolved impurities. The use of sulfuric acid for leaching REEs from various sources, such as coal fly ash, also points to the prevalence of sulfate-based chemistry in REE recovery processes. unitn.it

Table 3: Yttrium Concentration in Various Water Sources

| Water Source | Typical Yttrium Concentration |

| Seawater | < 1 ng/L |

| River Water | 1-10 ng/L |

| Acid Mine Drainage (AMD) | Can be several orders of magnitude higher than natural waters |

The potential to recover yttrium and other REEs from AMD not only offers a valuable resource stream but also contributes to the remediation of this environmental hazard. mdpi.com

This compound Retention Mechanisms in Basaluminite

The retention of this compound by basaluminite is a significant process observed in environments such as those affected by acid mine drainage (AMD), where basaluminite often precipitates. scispace.comresearchgate.net Research into this interaction reveals that the primary mechanism is not simple physical adsorption but rather a more complex interplay of chemical bonding and surface complexation. The process is critical for the sequestration of yttrium, a rare earth element, from aqueous solutions. scispace.comresearchgate.net

Studies employing advanced analytical techniques, such as synchrotron-based methods and molecular modeling, have provided a detailed atomic-level view of how yttrium species, derived from this compound, are retained. scispace.comresearchgate.net The primary retention mechanism is the formation of a monodentate inner-sphere surface complex at the aluminum hydroxide (B78521) surface of the basaluminite structure. scispace.comresearchgate.net In high-sulfate aqueous solutions, yttrium predominantly exists as the YSO₄⁺ ion pair, which itself forms a monodentate inner-sphere complex. scispace.comresearchgate.net This complex then directly bonds with the basaluminite.

The efficiency of this retention is heavily influenced by the surrounding chemical conditions, particularly pH and the concentration of sulfate ions. researchgate.netcsic.es

Influence of pH: The sorption of yttrium onto basaluminite is strongly dependent on pH. researchgate.netcsic.es Experimental results indicate that the uptake of yttrium begins at a pH of 5 and increases as the pH rises. researchgate.netcsic.es This pH dependence is a critical factor in natural and engineered environments, as fluctuations in acidity can determine the extent to which yttrium is either sequestered by or released from basaluminite. semineral.es

Influence of Sulphate Concentration: Sulphate concentration also plays a crucial role in the retention process. At any given pH, an increase in the sulphate concentration leads to a corresponding increase in the sorption of yttrium onto basaluminite. researchgate.netcsic.es This suggests that the formation of the YSO₄⁺ complex is a key step that facilitates the subsequent binding to the basaluminite surface.

The retention process can be summarized by the formation of surface complexes, with the key influencing factors detailed in the table below.

| Factor | Mechanism/Effect | Supporting Evidence |

| Primary Retention Mechanism | Formation of a monodentate inner-sphere surface complex on the aluminum hydroxide surface of basaluminite. scispace.comresearchgate.net | Extended X-ray Absorption Fine Structure (EXAFS) and Pair Distribution Function (PDF) analyses. scispace.comresearchgate.net |

| Yttrium Speciation in Solution | In high-sulfate solutions, yttrium forms the YSO₄⁺ ion pair, which is a monodentate inner-sphere complex. scispace.comresearchgate.net | Ab initio molecular dynamics density functional theory models and PDF analyses. scispace.comresearchgate.net |

| pH Dependence | Sorption of yttrium onto basaluminite begins at pH 5 and increases with higher pH values. researchgate.netcsic.es | Experimental adsorption studies across a pH range of 4–7. researchgate.net |

| Sulphate Concentration Effect | Increased sulphate concentration enhances the sorption of yttrium at a constant pH. researchgate.netcsic.es | Adsorption investigations with variable sulphate concentrations. researchgate.net |

This detailed understanding of the retention mechanisms is crucial for the development of advanced functional materials derived from this compound and for applications in environmental remediation and resource recovery, where basaluminite can act as a natural scavenger for valuable rare earth elements. scispace.comresearchgate.net

Q & A

Q. What are the established methods for synthesizing Diyttrium trisulphate with high purity?

High-purity synthesis typically involves controlled precipitation from yttrium oxide (Y₂O₃) and sulfuric acid (H₂SO₄) under reflux conditions. Key steps include stoichiometric calibration, pH control, and vacuum filtration to isolate the product. Characterization via X-ray diffraction (XRD) and elemental analysis is critical to confirm phase purity . For reproducibility, experimental protocols must detail reaction temperatures, molar ratios, and purification steps, as emphasized in academic reporting standards .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural properties of this compound?

XRD is essential for determining crystallographic phase and lattice parameters, while Fourier-transform infrared (FTIR) and Raman spectroscopy identify sulfate vibrational modes (e.g., symmetric S-O stretches at ~980 cm⁻¹). Pairing these with energy-dispersive X-ray spectroscopy (EDS) ensures elemental composition accuracy. Researchers should cross-validate results with literature data and report instrument calibration details (e.g., scan rates, resolution) to mitigate experimental bias .

Q. How can researchers determine the thermal decomposition pathways of this compound using thermogravimetric analysis (TGA)?

TGA under inert or oxidative atmospheres (e.g., N₂ vs. O₂) reveals decomposition stages, such as loss of water of crystallization (100–200°C) and sulfate decomposition (>600°C). Differential scanning calorimetry (DSC) complements TGA by identifying endothermic/exothermic transitions. Baseline correction and heating rate consistency (e.g., 10°C/min) are critical for reproducibility. Data should be compared with in-situ XRD to correlate mass loss with phase changes .

Advanced Research Questions

Q. How should researchers address discrepancies in reported crystallographic data for this compound across different studies?

Contradictions in lattice parameters or symmetry assignments may arise from synthesis conditions (e.g., hydration states) or instrument calibration errors. A robust approach involves:

- Triangulation : Replicate experiments using multiple diffraction techniques (e.g., synchrotron XRD vs. lab-source XRD) .

- Meta-analysis : Systematically compare datasets from peer-reviewed studies, noting synthesis variables (e.g., precursor purity, annealing steps) .

- Computational validation : Use density functional theory (DFT) to model predicted structures against experimental data .

Q. What computational modeling approaches are suitable for predicting the electronic structure and reactivity of this compound, and how can they be validated experimentally?

DFT-based simulations (e.g., using VASP or Gaussian) can model band structures, sulfate group charge distribution, and surface reactivity. Validation requires:

- Experimental cross-checking : Compare calculated vibrational spectra (IR/Raman) with empirical data .

- Doping studies : Introduce controlled impurities (e.g., rare-earth substitutions) and assess agreement between predicted and observed electronic properties .

- Machine learning integration : Train models on existing crystallographic databases to refine predictive accuracy .

Q. What considerations are critical when designing experiments to study the catalytic properties of this compound in novel reactions?

- Reaction specificity : Define catalytic metrics (e.g., turnover frequency, selectivity) and control for variables like surface area and particle morphology .

- In-situ characterization : Use techniques like X-ray absorption spectroscopy (XAS) to monitor active sites during catalysis .

- Comparative frameworks : Benchmark against known catalysts (e.g., other rare-earth sulfates) to contextualize performance .

- Error mitigation : Include triplicate trials and statistical analysis (e.g., ANOVA) to account for experimental variance .

Methodological Guidance

- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail, ensuring replicability .

- Literature Review : Identify research gaps via systematic reviews, prioritizing high-impact journals and avoiding unreliable sources (e.g., ) .

- Ethical Standards : Acknowledge funding sources and contributions transparently in the "Acknowledgments" section .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.